molecular formula C11H7IN2O2 B14873340 6-(3-Iodophenyl)pyrimidine-4-carboxylic acid

6-(3-Iodophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14873340
M. Wt: 326.09 g/mol
InChI Key: WTYYAJYRFGYVMM-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

6-(3-Iodophenyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It can be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodophenyl group in 6-(3-Iodophenyl)pyrimidine-4-carboxylic acid makes it unique compared to other pyrimidine derivatives. This group can enhance the compound’s reactivity and binding affinity for specific molecular targets, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C11H7IN2O2

Molecular Weight

326.09 g/mol

IUPAC Name

6-(3-iodophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H7IN2O2/c12-8-3-1-2-7(4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)

InChI Key

WTYYAJYRFGYVMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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